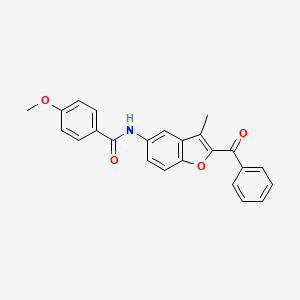

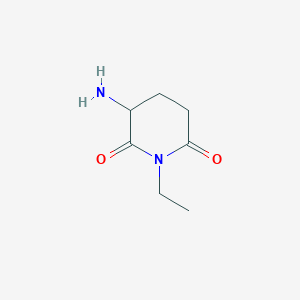

![molecular formula C16H18N4O3S B2518044 N-(2-(叔丁基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-3-硝基苯甲酰胺 CAS No. 392253-67-7](/img/structure/B2518044.png)

N-(2-(叔丁基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and nitrobenzamide moieties have been synthesized and characterized, suggesting potential similarities in behavior and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and directed metalation techniques. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Similarly, directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been employed to produce substituted benzamides, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in complex molecule construction .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a pyrazole compound with a nitrobenzoyl group was confirmed by X-ray diffraction, and its stability was analyzed using natural bond orbital (NBO) analysis, indicating intramolecular charge transfer within the molecule . Another study reported the synthesis and characterization of a carbacylamidophosphate with a nitrobenzoyl group, where the crystal structure was determined to contain disordered molecules connected via hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and nitrobenzoyl groups can be inferred from the hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. These molecules are linked into chains or sheets by a combination of hydrogen bonds and C-H...pi(arene) interactions . Such interactions are crucial in dictating the reactivity and the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated through experimental and theoretical methods. For instance, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and molecular electrostatic potential have been calculated and compared with experimental data to understand the properties of a pyrazole compound with a nitrobenzoyl moiety . These studies provide insights into the electronic structure, which is essential for predicting the reactivity and stability of the compound .

科学研究应用

光响应材料

对富含寡噻吩基团的二甲基二氢吡喃类化合物的研究表明,这些材料具有光致变色性质。它们在受光照射时能够在不同形态之间切换,这可能有助于开发用于电子或光子应用的可切换导电分子 (Robinson, Sauro, & Mitchell, 2009)。

分子合成与结构

已合成与N-(2-(叔丁基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-3-硝基苯甲酰胺相关的化合物,并对其结构特性进行了分析。例如,对类似硝基苯甲酰和叔丁基基团化合物的合成和晶体结构分析提供了有关它们构象行为和在材料科学或分子工程中潜在应用的见解 (Gholivand et al., 2009)。

催化和无机化学

对含有吡啶基团化N-杂环卡宾的二价钌亚硝基络合物的研究显示,这些化合物在酮的转移氢化反应中具有催化活性。这表明这类化合物在催化和合成有机化学中可能有潜在应用 (Cheng et al., 2009)。

超分子化学

通过特定相互作用形成超分子组装的能力,如在对叔丁基硫代卡力[4]芳烃的研究中观察到的,表明类似化合物可以用于设计纳米结构和器件,应用于纳米技术和材料科学 (Yushkova et al., 2012)。

未来方向

Pyrazole derivatives, due to their diverse functionalities, continue to be an area of interest in organic and medicinal chemistry . Future research may focus on developing new synthetic methods for pyrazole derivatives, exploring their potential applications, and studying their biological activities .

作用机制

Target of Action

Similar compounds have been used in the synthesis of drugs like ceftolozane , which is a cephalosporin antibiotic. Cephalosporins primarily target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall.

Mode of Action

This inhibition weakens the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

If it acts like other cephalosporins, it would affect the bacterial cell wall synthesis pathway by inhibiting the cross-linking of peptidoglycans .

Result of Action

If it acts like other cephalosporins, it would lead to the weakening of the bacterial cell wall, resulting in cell lysis and death .

属性

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCTVHBDLVNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)